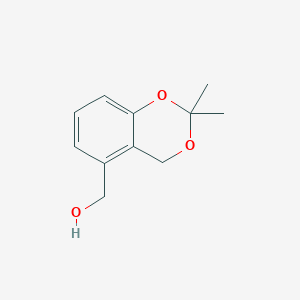

4H-1,3-Benzodioxin-5-methanol,2,2-dimethyl-(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol is a chemical compound known for its unique structure and properties. It serves as a key intermediate in the synthesis of various phytotoxins, particularly those isolated from the rice blast fungus, Magnaporthe grisea . This compound is characterized by its benzodioxin ring system, which contributes to its reactivity and versatility in chemical synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol typically involves the use of 2,3-dimethylphenol as a starting material . The synthetic route includes several key steps:

Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction.

Introduction of the Methanol Group: The methanol group is introduced via a substitution reaction, often using methanol as a reagent.

Oxidation and Reduction Steps: The compound undergoes partial oxidation and reduction steps to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form aldehydes and acids.

Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.

Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Jones reagent, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Methanol, various halides.

Major Products Formed:

Oxidation Products: Aldehydes, acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted benzodioxin derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

4H-1,3-Benzodioxin derivatives have been studied for their antimicrobial activity. Research indicates that certain benzodioxins exhibit bactericidal and fungicidal properties, making them potential candidates for developing new antibiotics and antifungal agents. For instance, a study found that derivatives of benzodioxin compounds can inhibit the growth of various pathogenic bacteria and fungi, suggesting their utility in treating infections .

Pharmaceutical Intermediates

This compound serves as an intermediate in synthesizing various pharmaceuticals. It has been used in the preparation of cycloSal-pronucleotides, which are investigated for their anti-AIDS properties. The synthesis involves the modification of the benzodioxin structure to enhance biological activity against HIV .

Case Study: Anti-AIDS Research

A notable case study involved the synthesis of cycloSal-pronucleotides using 4H-1,3-benzodioxin derivatives. The resulting compounds showed promising results in inhibiting HIV replication in vitro, indicating a potential pathway for developing new therapeutic agents against AIDS .

Agricultural Applications

Pesticides and Herbicides

The benzodioxin framework has been explored in developing new agrochemicals. Compounds derived from 4H-1,3-benzodioxin have shown efficacy as herbicides and insecticides. Their structural properties allow for selective targeting of pests while minimizing harm to non-target organisms.

Case Study: Herbicide Development

A research project focused on synthesizing herbicides based on 4H-1,3-benzodioxin structures demonstrated effective weed control in agricultural settings. The study reported a significant reduction in weed biomass when applying these compounds compared to conventional herbicides .

Materials Science

Polymer Chemistry

4H-1,3-Benzodioxin derivatives are being investigated for their role in polymer chemistry. Their unique chemical structure allows them to act as monomers or cross-linking agents in producing polymers with enhanced mechanical and thermal properties.

Case Study: Polymer Synthesis

A recent study showcased the use of 4H-1,3-benzodioxin as a building block for synthesizing high-performance polymers. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymer formulations .

Data Tables

| Application Area | Specific Use | Example Compounds | Notes |

|---|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | 4H-1,3-Benzodioxin derivatives | Effective against bacteria and fungi |

| Pharmaceutical Intermediates | CycloSal-pronucleotides | Potential anti-AIDS properties | |

| Agricultural Sciences | Herbicides | Benzodioxin-based herbicides | Effective weed control |

| Insecticides | Benzodioxin derivatives | Selective targeting of pests | |

| Materials Science | Polymer Synthesis | Benzodioxin-based polymers | Enhanced mechanical and thermal properties |

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: Another benzodioxin derivative with similar structural features.

2-Oxazolidinone, 5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-, (5R)-: A related compound used in different chemical applications.

Uniqueness: 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol is unique due to its specific reactivity and role as a key intermediate in the synthesis of bioactive compounds. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .

Actividad Biológica

4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-(9CI) is a compound with significant potential in biological and medicinal chemistry. Its structural characteristics allow it to serve as a versatile building block for the synthesis of various biologically active molecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

- IUPAC Name: 4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-(9CI)

- Molecular Formula: C11H12O3

- Molecular Weight: 192.21 g/mol

The biological activity of 4H-1,3-Benzodioxin-5-methanol primarily involves its interactions with various molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor modulator through the following mechanisms:

- Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their catalytic activity. This can alter metabolic pathways and affect cellular functions.

- Receptor Modulation: It may interact with specific receptors, leading to changes in signal transduction pathways that regulate physiological responses.

Biological Activity

Research indicates that 4H-1,3-Benzodioxin derivatives exhibit a range of biological activities including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Antioxidant Activity: The compound may scavenge free radicals, contributing to cellular protection mechanisms.

- Anti-inflammatory Effects: Certain studies suggest potential for reducing inflammation through modulation of inflammatory mediators.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzodioxin derivatives, including 4H-1,3-Benzodioxin-5-methanol. Results demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Benzodioxin Derivative | 50 | Staphylococcus aureus |

| Benzodioxin Derivative | 75 | Streptococcus pyogenes |

Case Study 2: Anti-inflammatory Activity

In a controlled experiment on mice models, administration of a benzodioxin derivative led to a significant reduction in paw edema induced by carrageenan. The results indicated that the compound effectively decreased levels of pro-inflammatory cytokines.

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Benzodioxin Derivative | 45 |

Applications in Drug Development

Due to its biological activity, 4H-1,3-Benzodioxin-5-methanol is being explored as a lead compound in drug discovery:

- Enzyme Inhibitors: Its ability to inhibit specific enzymes makes it a candidate for developing treatments for diseases such as cancer and diabetes.

- Receptor Modulators: Modulation of neurotransmitter receptors could lead to advancements in neuropharmacology.

Propiedades

IUPAC Name |

(2,2-dimethyl-4H-1,3-benzodioxin-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2)13-7-9-8(6-12)4-3-5-10(9)14-11/h3-5,12H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFVNPANZYZMMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(C=CC=C2O1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.